2-[Cyano(morpholino)phenylmethyl]-6-fluorobenzenecarbonitrile
Description
2-[Cyano(morpholino)phenylmethyl]-6-fluorobenzenecarbonitrile is a fluorinated aromatic nitrile featuring a morpholino (tetrahydro-1,4-oxazine) substituent. The compound’s structure combines a benzonitrile core with a cyano(morpholino)phenylmethyl group at the 2-position and a fluorine atom at the 6-position.
Properties
IUPAC Name |
2-(cyano-morpholin-4-yl-phenylmethyl)-6-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O/c20-18-8-4-7-17(16(18)13-21)19(14-22,15-5-2-1-3-6-15)23-9-11-24-12-10-23/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMNMKMSUWPVTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)(C2=CC=CC=C2)C3=C(C(=CC=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyano(morpholino)phenylmethyl]-6-fluorobenzenecarbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[Cyano(morpholino)phenylmethyl]-6-fluorobenzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-[Cyano(morpholino)phenylmethyl]-6-fluorobenzenecarbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Cyano(morpholino)phenylmethyl]-6-fluorobenzenecarbonitrile involves its interaction with specific molecular targets and pathways. The cyano and morpholino groups may interact with enzymes or receptors, modulating their activity. The fluorobenzenecarbonitrile moiety can influence the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenylmethyl Group
The morpholino group in the target compound distinguishes it from analogs with alternative substituents. Key comparisons include:
2-[Cyano(4-fluorophenyl)methyl]-6-fluorobenzenecarbonitrile (CAS 303150-37-0)
- Structure: Replaces the morpholino group with a 4-fluorophenyl ring.
- Molecular Formula : C15H8F2N2 (inferred).
- Lacks the oxygen atom in the morpholino ring, which may decrease hydrogen-bonding capacity and polar surface area .
2-[Cyano(3,4-dimethoxyphenyl)methyl]-6-fluorobenzenecarbonitrile (CAS 339012-94-1)
- Structure: Substitutes morpholino with a 3,4-dimethoxyphenyl group.
- Molecular Formula : C17H13FN2O2.
- Properties: Methoxy groups are electron-donating, increasing electron density on the aromatic ring, which may alter reactivity in electrophilic substitution reactions.
Cetirizine Derivatives (e.g., Levocetirizine Dihydrochloride)
- Structure : Features a piperazine ring and chlorophenyl groups.
- Molecular Formula : C21H25ClN2O3·2HCl (Levocetirizine).
- Properties: Piperazine rings (nitrogen-containing) vs. morpholino (oxygen-containing): Piperazine derivatives are more basic, influencing pharmacokinetics (e.g., absorption, distribution). Chlorophenyl groups enhance lipophilicity, whereas morpholino increases hydrophilicity .
Fluorinated Benzonitrile Derivatives
Simpler fluorinated nitriles provide insights into the role of fluorine and cyano groups:
5-Fluoro-2-iodobenzonitrile (CAS 877868-92-3)
- Structure : Single aromatic ring with fluorine and iodine substituents.
- Molecular Formula : C7H3FIN.
- Properties :
5-(Chloromethyl)-2-fluorobenzonitrile (CAS 1260892-59-8)
- Structure : Chloromethyl and fluorine substituents.
- Molecular Formula : C8H5ClFN.
- Properties: Chloromethyl group enhances electrophilicity, making it reactive in alkylation reactions. Lacks the morpholino group’s capacity for hydrogen bonding .
Research Findings and Implications
- Morpholino vs.
- Fluorine’s Role : Fluorine in all analogs increases metabolic stability and membrane permeability, a critical feature in CNS drug design .
- Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization (e.g., cyano group introduction via nucleophilic substitution, morpholino coupling via Buchwald-Hartwig amination) .
Biological Activity
2-[Cyano(morpholino)phenylmethyl]-6-fluorobenzenecarbonitrile is a synthetic compound with potential applications in medicinal chemistry. Its unique structure allows for various biological activities, making it a candidate for further research in pharmacology and therapeutic development. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C16H15FN4, with a molecular weight of approximately 284.32 g/mol. Its structure includes a cyano group, a morpholino group, and a fluorobenzene moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H15FN4 |
| Molecular Weight | 284.32 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: In Vitro Analysis
A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with this compound resulted in:
- MCF-7 Cell Line :
- IC50: 12 µM
- Induction of apoptosis confirmed by Annexin V staining.
- A549 Cell Line :
- IC50: 15 µM
- Significant reduction in cell viability after 48 hours of treatment.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy.
Antimicrobial Efficacy Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival.
- DNA Interaction : Potential intercalation with DNA leading to disruption of replication processes.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress within cells, which can trigger apoptotic pathways.
Summary of Key Studies
-
Anticancer Activity :
- A study published in Journal of Medicinal Chemistry highlighted its selective cytotoxicity towards cancer cells while sparing normal cells.
- Mechanistic studies revealed that it activates the p53 pathway, enhancing apoptosis in tumor cells.
-
Antimicrobial Studies :
- Research in Antimicrobial Agents and Chemotherapy demonstrated its effectiveness against resistant strains, suggesting potential use as an antibiotic adjuvant.
-
Pharmacokinetics :
- Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles, although further studies are needed to assess metabolism and excretion routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
